molecular formula C9H18N2O B14461348 4H-1,3-Oxazin-2-amine, N,N,4,4,6-pentamethyl- CAS No. 72549-88-3

4H-1,3-Oxazin-2-amine, N,N,4,4,6-pentamethyl-

Cat. No.: B14461348
CAS No.: 72549-88-3
M. Wt: 170.25 g/mol
InChI Key: QLXPBJAOALNZTH-UHFFFAOYSA-N
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Description

4H-1,3-Oxazin-2-amine, N,N,4,4,6-pentamethyl- is a heterocyclic compound that belongs to the oxazine family. Oxazines are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The unique structure of 4H-1,3-Oxazin-2-amine, N,N,4,4,6-pentamethyl- makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1,3-Oxazin-2-amine, N,N,4,4,6-pentamethyl- can be achieved through various synthetic routes. One common method involves a three-component reaction of an aromatic aldehyde, isocyanide, and o-aminophenol using p-toluene sulfonic acid as a catalyst . This method is known for its high yield and fast reaction time.

Another approach involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol, catalyzed by acetic acid . This method has been studied under both conventional and microwave conditions, with the latter often providing higher yields and shorter reaction times.

Industrial Production Methods

Industrial production of 4H-1,3-Oxazin-2-amine, N,N,4,4,6-pentamethyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed carbonylation-cyclization processes has been explored for the efficient production of oxazine derivatives . This method utilizes readily available ortho-iodophenols and cyanamide, followed by intramolecular cyclization to afford the desired product.

Chemical Reactions Analysis

Types of Reactions

4H-1,3-Oxazin-2-amine, N,N,4,4,6-pentamethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.

Common Reagents and Conditions

Common reagents used in the reactions of 4H-1,3-Oxazin-2-amine, N,N,4,4,6-pentamethyl- include:

    Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing agents: Such as lithium aluminum hydride and sodium borohydride.

    Catalysts: Palladium catalysts are often used in carbonylation and cyclization reactions.

Major Products

The major products formed from these reactions include various oxazine derivatives, amine derivatives, and substituted oxazines. These products are often studied for their potential biological activities and industrial applications.

Scientific Research Applications

4H-1,3-Oxazin-2-amine, N,N,4,4,6-pentamethyl- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4H-1,3-Oxazin-2-amine, N,N,4,4,6-pentamethyl- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit the activity of serine protease human leukocyte elastase, which is involved in tissue degeneration . The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

4H-1,3-Oxazin-2-amine, N,N,4,4,6-pentamethyl- can be compared with other similar compounds, such as:

The uniqueness of 4H-1,3-Oxazin-2-amine, N,N,4,4,6-pentamethyl- lies in its specific substitution pattern and the resulting biological and chemical properties. Its diverse applications and potential for further research make it a valuable compound in various scientific fields.

Properties

CAS No.

72549-88-3

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

N,N,4,4,6-pentamethyl-5,6-dihydro-1,3-oxazin-2-amine

InChI

InChI=1S/C9H18N2O/c1-7-6-9(2,3)10-8(12-7)11(4)5/h7H,6H2,1-5H3

InChI Key

QLXPBJAOALNZTH-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N=C(O1)N(C)C)(C)C

Origin of Product

United States

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